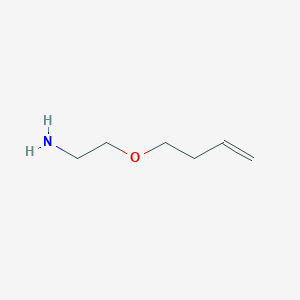
1-(Azetidin-3-yl)-4-ethylpiperazine
概要
説明
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies . For instance, azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The InChI code for the related compound “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H . This provides a detailed description of the molecular structure. Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives are diverse and complex . For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder that is stored at room temperature .科学的研究の応用
Enzyme Inhibition and Synthesis of Inhibitors
A convergent synthesis of a potent human leukocyte elastase inhibitor, [S-(R,S)]-2-[4-[(4-methylpiperazin-1-yl)carbonyl]phenoxy]-3,3-diethyl-N-[1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide (L-694,458), was achieved via chiral synthesis of key intermediates. This synthesis involved novel enantioselective lipase hydrolysis of ester and a chiral addition of Zn to piperonal, demonstrating the application of azetidine derivatives in enzyme inhibition and the synthesis of inhibitors (Cvetovich et al., 1996).
Potential Fungicidal Applications
Annulation of acid chloride on pyrazolone derivatives led to the synthesis of several 1-(2,3-diemthyl-1-phenylpyrazol-5-on-4-yl)-3,4-disubstituted-2-azetidinones, which were tested against two species of fungi. The study provided insights into structure-activity relationships, indicating potential fungicidal applications of azetidine derivatives (Giri et al., 1989).
Antitubercular Activity
Novel homopiperazine-pyrimidine-pyrazole hybrids, synthesized from ethyl 2-cyanoacetate and 4,6-dichloropyrimidine, showed potent in vitro antitubercular activity against M. tuberculosis H37Rv strains. These compounds demonstrated the potential of nitrogen-rich azetidine derivatives in antitubercular therapy (Vavaiya et al., 2022).
Antibacterial Applications
Newly synthesized 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-ones, derived from Schiff bases of 5-phenyltetrazole, exhibited significant antibacterial and antifungal activities, highlighting their potential as antibacterial agents (Mohite & Bhaskar, 2011).
Drug Discovery and Modification
The Minisci reaction was employed to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating the utility of azetidine derivatives in drug discovery and modification. This method was applied to compounds like the EGFR inhibitor gefitinib, showcasing the versatility of azetidine derivatives in the synthesis of drug molecules (Duncton et al., 2009).
作用機序
- Specifically, it inhibits L-type calcium channels in these cells . These channels play a crucial role in regulating intracellular calcium levels, which influence muscle contraction and blood pressure.
- Unlike some other calcium channel blockers, it does not induce reflex tachycardia (increased heart rate) due to vasodilation .
Target of Action
Mode of Action
Pharmacokinetics
- Details on absorption are not readily available in the provided sources. The compound has a high affinity for vascular tissue . Further information on metabolism and elimination is not specified. The gradual onset of action suggests sustained bioavailability.
Result of Action
Safety and Hazards
The safety and hazards associated with azetidine derivatives can vary depending on the specific compound. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has been classified with the signal word “Warning” and associated with several hazard statements including H302, H315, H319, and H335 .
将来の方向性
特性
IUPAC Name |
1-(azetidin-3-yl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-2-11-3-5-12(6-4-11)9-7-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHXJSILDAMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

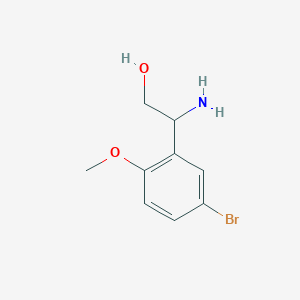
![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)
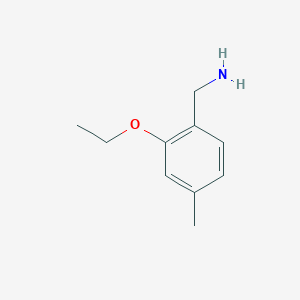
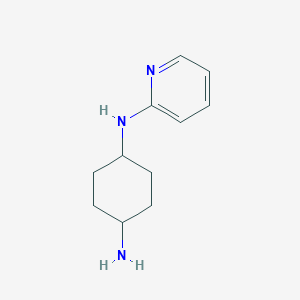
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)
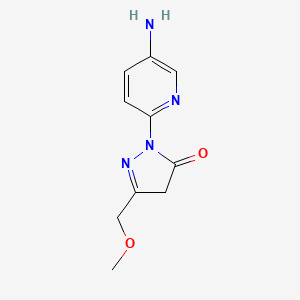
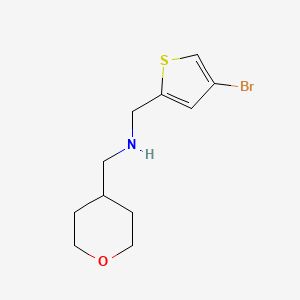

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)
